molecular formula C27H21N3O6 B2781740 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-10-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2781740
CAS No.: 877657-10-8
M. Wt: 483.48
InChI Key: MTBJVPVLGPFWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H21N3O6 and its molecular weight is 483.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Compounds structurally related to the specified chemical have been synthesized and evaluated for their anticancer activity. For instance, certain derivatives have shown appreciable cancer cell growth inhibition against various cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468, highlighting their potential as novel anticancer agents (Al-Sanea et al., 2020). Additionally, compounds with modifications in their structure have been developed to target specific enzymes or receptors associated with cancer, aiming to improve treatment efficacy and selectivity (Gangjee et al., 1995).

Antimicrobial and Anti-Inflammatory Applications

Novel heterocyclic compounds derived from similar chemical structures have been investigated for their antimicrobial and anti-inflammatory activities. Some derivatives demonstrated significant activity against a range of microbial strains, suggesting their utility in developing new antimicrobial agents (Soliman et al., 2009). Moreover, certain compounds have been identified as potent COX-1/COX-2 inhibitors, exhibiting analgesic and anti-inflammatory activities, which could contribute to the development of new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).

Neuroinflammation Imaging

A subset of related compounds has been explored for their binding affinity to the translocator protein (18 kDa) (TSPO), an early biomarker of neuroinflammatory processes. Fluoroalkyl- and fluoroalkynyl- analogues, for instance, displayed subnanomolar affinity for TSPO, indicating their potential as in vivo PET-radiotracers for imaging neuroinflammation (Damont et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of two key starting materials, namely 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid and 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid, followed by amidation to form the final product.", "Starting Materials": [ "2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Diethyl ether", "Ethyl acetate", "Methanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Synthesis of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid by reacting 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuran with 2-aminopyrimidine in the presence of acetic anhydride and sulfuric acid.", "Step 2: Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid by reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-ol with sodium hydroxide and then with carbon dioxide.", "Step 3: Condensation of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid and 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in N,N-dimethylformamide (DMF) to form the intermediate N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 4: Amidation of the intermediate with methanol and hydrochloric acid to form the final product N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 5: Purification of the final product by recrystallization from a mixture of diethyl ether and ethyl acetate." ] }

CAS No.

877657-10-8

Molecular Formula

C27H21N3O6

Molecular Weight

483.48

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C27H21N3O6/c1-16-6-9-18(10-7-16)30-26(32)25-24(19-4-2-3-5-20(19)36-25)29(27(30)33)15-23(31)28-17-8-11-21-22(14-17)35-13-12-34-21/h2-11,14H,12-13,15H2,1H3,(H,28,31)

InChI Key

MTBJVPVLGPFWQS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC6=C(C=C5)OCCO6

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.